1-(Tetrahydrofuran-2-yl)ethanol Exhibits Distinct Boiling Point and Density Relative to THFA, Enabling Alternative Purification and Formulation Windows
The compound 1-(tetrahydrofuran-2-yl)ethanol (in its enantiomerically resolved form) has a predicted boiling point of 187.2 ± 8.0 °C [1], which is significantly higher than that of its closest commodity analog, tetrahydrofurfuryl alcohol (THFA, boiling point 178 °C at 760 mmHg) . The predicted density of 1-(tetrahydrofuran-2-yl)ethanol is 1.029 ± 0.06 g/cm³ [1], whereas THFA has a measured density of 1.0543 g/cm³ . These differences, although modest, can be critical in industrial distillation sequences and in the design of biphasic reaction systems where precise density gradients are required.
| Evidence Dimension | Boiling point and density (thermophysical properties) |
|---|---|
| Target Compound Data | Boiling point: 187.2 ± 8.0 °C (predicted); Density: 1.029 ± 0.06 g/cm³ (predicted) |
| Comparator Or Baseline | Tetrahydrofurfuryl alcohol (THFA): Boiling point 178 °C (measured); Density 1.0543 g/cm³ (measured) |
| Quantified Difference | Boiling point: +9.2 °C higher; Density: 0.025 g/cm³ lower |
| Conditions | Target compound: predicted values (ACD/Labs); Comparator: measured values at 760 mmHg and 20 °C |
Why This Matters
This matters because the higher boiling point of 1-(tetrahydrofuran-2-yl)ethanol allows for its selective removal or retention in multi-component reaction mixtures where THFA would co-distill, and the lower density influences phase separation behavior in liquid-liquid extractions.
- [1] ChemSrc. (1S)-1-[(2S)-Oxolan-2-yl]ethan-1-ol (CAS 1821816-88-9) - Predicted Properties. Chemsrc.com (Accessed 2026). View Source
